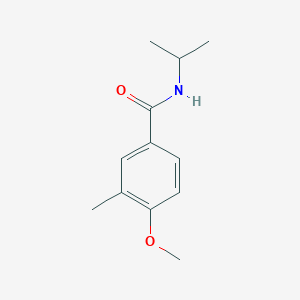
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine, also known as FUB-PB22, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound belongs to the family of phenylpiperazine derivatives and has been identified as a potent agonist of the cannabinoid receptors CB1 and CB2.
Mecanismo De Acción
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of these receptors by 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs). This results in the modulation of various physiological processes such as neurotransmitter release, cell proliferation, and gene expression.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, decreased body temperature, and altered pain perception. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has also been shown to induce oxidative stress and mitochondrial dysfunction in neuronal cells, which may contribute to its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has several limitations, including its potential toxicity and lack of specificity for other cannabinoid receptors. Additionally, the use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine in lab experiments may be restricted due to legal and ethical considerations.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used for therapeutic purposes. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and the brain. Additionally, the use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine in combination with other compounds may provide new insights into the mechanisms of action of synthetic cannabinoids.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has been widely used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune response. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-fluorobenzyl)piperazine has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in animal models.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-4-1-14(2-5-16)12-21-7-9-22(10-8-21)19(23)15-3-6-17-18(11-15)25-13-24-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPQGOVKYMYAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(4-fluorobenzyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4,5-dimethyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4750787.png)
![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)

![1-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)piperidine](/img/structure/B4750813.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)
![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750831.png)

![methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4750852.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)
![3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)
![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)
